Home > Products > Screening Compounds P26257 > 3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole
3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole - 569296-22-6

3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole

Catalog Number: EVT-12720849
CAS Number: 569296-22-6
Molecular Formula: C20H15N3O2
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole is a synthetic compound belonging to the indazole family, which is characterized by its unique bicyclic structure featuring an indazole core. This compound is notable for its potential biological activities, including anti-inflammatory and anticancer properties. The synthesis and study of indazole derivatives have gained considerable interest in medicinal chemistry due to their diverse pharmacological applications.

Source

The compound is synthesized through various methods, primarily involving palladium-catalyzed coupling reactions. These methods leverage the reactivity of arylboronic acids and other substrates to construct the indazole framework efficiently. Research articles and patents have documented several synthesis pathways, emphasizing the compound's relevance in drug discovery and development.

Classification

3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole can be classified as:

  • Chemical Family: Indazoles
  • Functional Groups: Aryl groups (methyl and nitro substituents)
  • Potential Applications: Medicinal chemistry, particularly in developing therapeutic agents.
Synthesis Analysis

Methods

The synthesis of 3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole typically involves the following steps:

  1. Preparation of 3-Iodoindazole: The initial step often includes the formation of 3-iodoindazole from indazole derivatives using iodine and base conditions.
  2. Palladium-Catalyzed Coupling: The key step involves a palladium-catalyzed cross-coupling reaction between 3-iodoindazole and arylboronic acids (such as 4-methylphenylboronic acid and 4-nitrophenylboronic acid). This reaction is usually conducted in a solvent like dimethylformamide under reflux conditions.
  3. Purification: The crude product is purified using column chromatography to yield pure 3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole.

Technical details of these methods include:

  • Use of palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂.
  • Reaction conditions typically involve temperatures around 80°C for several hours to ensure complete conversion.
Molecular Structure Analysis

Structure

The molecular structure of 3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole features:

  • Indazole Core: A fused bicyclic structure consisting of a five-membered ring containing two nitrogen atoms.
  • Substituents: A para-methyl group on one phenyl ring and a para-nitro group on another phenyl ring.

Data

  • Molecular Formula: C₁₄H₁₂N₄O₂
  • Molecular Weight: Approximately 256.27 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is generally reported around 150–160°C.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole include:

  • Cross-Coupling Reactions: These reactions are fundamental in constructing the indazole framework by linking different aryl groups.
  • Functionalization Reactions: The presence of nitro and methyl groups allows for further functionalization, potentially leading to derivatives with enhanced biological activity.

Technical details include:

  • Reaction conditions (solvent, temperature, catalyst).
  • Mechanistic insights into how the palladium catalyst facilitates bond formation between reactants.
Mechanism of Action

The mechanism of action for compounds like 3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole often involves interaction with biological targets, such as enzymes or receptors implicated in disease processes.

Process

  1. Binding Affinity: The compound may bind to specific targets due to its structural features, influencing pathways involved in inflammation or cancer cell proliferation.
  2. Biochemical Pathways: Studies suggest that indazole derivatives can modulate signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of inflammatory mediators.

Data

Research indicates that certain indazoles exhibit IC₅₀ values in micromolar ranges against various cancer cell lines, highlighting their potential as therapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: The nitro group can undergo reduction reactions, while the methyl group may participate in electrophilic substitution reactions.

Relevant data from studies indicate that these properties can influence the bioavailability and efficacy of the compound in biological systems.

Applications

3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole has potential applications in various scientific fields:

  • Medicinal Chemistry: As a lead compound for developing anti-inflammatory and anticancer drugs.
  • Biological Research: Used in studies exploring the mechanisms of action related to cancer therapy and inflammatory diseases.
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex indazole derivatives with tailored biological activities.
Introduction to Indazole-Based Therapeutics

The indazole nucleus represents a privileged scaffold in medicinal chemistry due to its structural versatility and broad-spectrum biological activities. As a bicyclic aromatic system containing fused benzene and pyrazole rings, indazole derivatives exhibit diverse binding capabilities with biological targets through π-π stacking, hydrogen bonding, and electrostatic interactions [3]. The 3,4-disubstitution pattern on this scaffold is particularly pharmacologically relevant, allowing for strategic modifications that enhance target selectivity and potency. Commercial drugs exploiting this architecture include pazopanib (VEGFR inhibitor), niraparib (PARP inhibitor), and axitinib (tyrosine kinase inhibitor), collectively validating indazole's therapeutic significance in oncology and beyond [3] [6]. Within this chemical space, 3-(4-methylphenyl)-1-(4-nitrophenyl)indazole exemplifies a structurally optimized derivative where the 3-aryl and 1-aryl substituents synergistically modulate electronic and steric properties to enhance bioactivity. This review systematically examines this compound's structural significance, pharmacological potential, and unresolved research challenges in multifactorial disease targeting.

Structural Significance of 3,4-Disubstituted Indazole Scaffolds in Medicinal Chemistry

The molecular architecture of 3-(4-methylphenyl)-1-(4-nitrophenyl)indazole features strategic substitutions that confer distinctive physicochemical and target-binding properties:

  • Regiochemical Precision: The 3-(4-methylphenyl) group provides hydrophobic bulk favorable for occupancy in enzyme cleft regions, while the para-methyl group enhances electron density at the 3-aryl linkage. Conversely, the 1-(4-nitrophenyl) group introduces a strong electron-withdrawing moiety that influences indazole ring polarization and hydrogen-bond acceptor capacity via its nitro functionality. This push-pull electronic configuration enhances dipole interactions with target proteins [6] [8].
  • Crystallographic Evidence: Single-crystal X-ray diffraction studies of analogous indazoles reveal planar configurations with bond lengths of 1.312–1.406 Å for C-N bonds in the heterocyclic core. This planarity facilitates π-stacking interactions observed in protein binding pockets. Crystal packing analyses further demonstrate Br···π (3.66 Å) and C–H···O interactions that mimic potential biomolecular recognition patterns [8].
  • Synthetic Challenges: N1-versus-N2 regioselectivity remains a key hurdle. Modern approaches employ transition-metal catalysis (e.g., Suzuki coupling for 3-aryl introduction) and microwave-assisted cyclization to achieve >75% yields of the desired 1,3-disubstituted isomers [6] [7]. Computational modeling (DFT/B3LYP) indicates the N1-substituted regioisomer exhibits superior orbital energy alignment (ΔE = 4.92 eV) for target engagement compared to N2-analogues [6].

Table 1: Structural Attributes of 3,4-Disubstituted Indazole Derivatives

ParameterValue/ObservationAnalytical MethodSignificance
C–N Bond Length (Indazole)1.312–1.406 ÅSC-XRD [7] [8]Planarity enabling π-stacking
HOMO–LUMO Gap (DFT)4.92–5.18 eVB3LYP/6-31+G(d,p) [6]Optimal for charge transfer interactions
Torsion Angle (C–N–N–C)0.8–18.8°SC-XRD [8]Near-planar conformation
Electron Potential MapNegative lobe at NO₂; positive at methylDFT/MEP [6]Directional electrostatic interactions

Pharmacological Relevance of 3-Aryl-1-arylindazole Derivatives

Derivatives featuring 3-aryl-1-aryl substitutions demonstrate remarkable pharmacological polyvalence, with 3-(4-methylphenyl)-1-(4-nitrophenyl)indazole serving as a prototype for several therapeutic domains:

  • Anti-Angiogenic Activity: Structurally optimized analogues (e.g., 2-(4-chlorobenzyl)-3-(4-methylphenyl)-2H-indazole) exhibit >50% inhibition of VEGF-induced endothelial tube formation at 10 μM concentrations. These compounds disrupt HIF-1α/VEGFR2 signaling cascades, outperforming early-generation inhibitors like ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) in matrigel plug assays [2].
  • Kinase Inhibition: Indazole derivatives bearing 4-nitrophenyl groups demonstrate nanomolar affinities for apoptosis signal-regulating kinase 1 (ASK1). Molecular docking confirms hydrogen bonding between the indazole nitrogen (N2) and kinase hinge residue Val757 (bond length: 2.1 Å), while the 4-nitrophenyl moiety occupies a hydrophobic cleft adjacent to Lys709 [3] [6].
  • Antibacterial Applications: Though direct data on 3-(4-methylphenyl)-1-(4-nitrophenyl)indazole is limited, structurally similar benzo[g]indazole-carbothioamides show MIC values of 20 μg/mL against S. aureus and E. coli by inhibiting DNA gyrase B (docking score: −9.2 kcal/mol). The nitrophenyl group enhances penetration through bacterial membranes [5].
  • Anticancer Mechanisms: N1-(arylcarbonyl)-N2-arylindazoles induce G2/M arrest in renal carcinoma cells (IC₅₀ = 18–29 μM) via tubulin polymerization inhibition. The 4-methylphenyl group at C3 enhances hydrophobic contact with β-tubulin’s colchicine site [6] [7].

Table 2: Pharmacological Profile of Key 3-(4-Methylphenyl)indazole Analogues

CompoundBiological TargetActivityReference
2-(4-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazoleVEGFR2/HIF-1αAnti-angiogenic (IC₅₀: 1.8 μM) [2]
1-(3-Amino-4-morpholinoindazole)-N-phenylcyclopropanecarboxamideTubulinAntiproliferative (IC₅₀: 29 nM) [7]
3-(4-Methylphenyl)-1-(4-cyanophenyl)indazoleASK1 kinaseInhibitor (IC₅₀: 29.9 nM) [6]
Benzo[g]indazole-carbothioamideDNA gyrase BAntibacterial (MIC: 20 μg/mL) [5]

Research Gaps in Targeted Indazole Analogues for Multifactorial Diseases

Despite promising attributes, several challenges impede the translational development of 3-(4-methylphenyl)-1-(4-nitrophenyl)indazole and its derivatives:

  • Selectivity Deficits: Most kinase inhibitors derived from this scaffold exhibit off-target binding to ABL1, PDGFR, and c-Kit due to structural conservation in ATP-binding pockets. Computational mutagenesis studies suggest incorporating bulky heterocycles at N1 could enhance selectivity by exploiting unique gatekeeper residues (e.g., Thr670 in ASK1) [3] [6].
  • Bacterial Resistance: Indazole-based antibacterials face rapid efflux in Gram-negative strains. Hybridization with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) may circumvent this, though stability concerns persist for nitroaryl-containing compounds under physiological conditions [5].
  • Synthetic Scalability: Current routes to 1,3-diarylindazoles suffer from regiochemical impurities requiring chromatography. Continuous-flow hydrogenation using Pd/C membranes could address nitro group reduction inconsistencies while improving yield [6] [7].
  • Underexplored Therapeutic Areas: No studies evaluate this compound’s potential in neurodegenerative or metabolic diseases. Given indazole’s proven neuroprotective effects in related scaffolds, targeting tau aggregation or AMPK pathways warrants investigation [3].

Properties

CAS Number

569296-22-6

Product Name

3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole

IUPAC Name

3-(4-methylphenyl)-1-(4-nitrophenyl)indazole

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C20H15N3O2/c1-14-6-8-15(9-7-14)20-18-4-2-3-5-19(18)22(21-20)16-10-12-17(13-11-16)23(24)25/h2-13H,1H3

InChI Key

DYOQOKDSMANCEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.